Danoprevir

HCV protease inhibitor antiviral potency genotype specificity

Danoprevir (ITMN-191, RG7227) is a peptidomimetic macrocyclic inhibitor of HCV NS3/4A serine protease exhibiting sub-nanomolar potency (IC50 0.2–0.4 nM) against genotypes 1a, 1b, 4, 5, and 6, with ~10-fold selectivity over genotypes 2b and 3a. Its two-step binding mechanism with unusually slow dissociation kinetics differentiates it from other macrocyclic inhibitors. Essential for genotype-specific antiviral screening panels using genotype-matched replicon cell lines; resistance-associated variant (RAV) surveillance, where D168A and R155K mutations confer 153-fold and 447-fold EC50 shifts respectively; and CYP3A-mediated pharmacokinetic boosting studies (oral bioavailability increases from 1.15% to 3.86% with ritonavir co-administration). Procure alongside ritonavir for boosted-condition experiments or ravidasvir for dual-target HCV inhibition studies.

Molecular Formula C35H46FN5O9S
Molecular Weight 731.8 g/mol
CAS No. 850876-88-9
Cat. No. B1684564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanoprevir
CAS850876-88-9
Synonymsdanoprevir
ITMN 191
ITMN-191
ITMN191
R 7227
R-7227
R7227 cpd
RG 7227
RG-7227
RG7227
Molecular FormulaC35H46FN5O9S
Molecular Weight731.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCCCC=CC2CC2(NC(=O)C3CC(CN3C1=O)OC(=O)N4CC5=C(C4)C(=CC=C5)F)C(=O)NS(=O)(=O)C6CC6
InChIInChI=1S/C35H46FN5O9S/c1-34(2,3)50-32(45)37-27-13-8-6-4-5-7-11-22-17-35(22,31(44)39-51(47,48)24-14-15-24)38-29(42)28-16-23(19-41(28)30(27)43)49-33(46)40-18-21-10-9-12-26(36)25(21)20-40/h7,9-12,22-24,27-28H,4-6,8,13-20H2,1-3H3,(H,37,45)(H,38,42)(H,39,44)/b11-7-/t22-,23-,27+,28+,35-/m1/s1
InChIKeyZVTDLPBHTSMEJZ-JSZLBQEHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Danoprevir (CAS 850876-88-9): A Macrocyclic HCV NS3/4A Protease Inhibitor with Defined Potency and Pharmacokinetic Profile


Danoprevir (ITMN-191, RG7227) is a peptidomimetic macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease [1]. It exhibits sub-nanomolar potency against HCV genotypes 1a, 1b, 4, 5, and 6 (IC50 range 0.2–0.4 nM) and demonstrates approximately 10-fold higher potency against these genotypes compared to genotypes 2b and 3a (IC50 values of 1.6 nM and 3.5 nM, respectively) . The compound is characterized by a two-step binding mechanism with unusually slow dissociation kinetics, distinguishing it from other macrocyclic NS3 protease inhibitors [2]. Danoprevir is clinically administered in combination with low-dose ritonavir as a pharmacokinetic enhancer to overcome its intrinsically low oral bioavailability [3].

Why Danoprevir Cannot Be Interchanged with Other HCV NS3/4A Protease Inhibitors in Research and Clinical Development


HCV NS3/4A protease inhibitors exhibit profound structural and pharmacological divergence that precludes generic substitution. Macrocyclic inhibitors such as danoprevir, simeprevir, and glecaprevir display >100-fold differences in antiviral potency against specific genotypes and resistance-associated variants [1]. For instance, the EC50 of danoprevir against wild-type HCV GT-1b is 1.6 nM, while the linear inhibitor telaprevir exhibits an EC50 of approximately 40 μM against SARS-CoV-2 in comparative antiviral assays, reflecting a >10,000-fold difference in potency [2]. Furthermore, the absolute oral bioavailability of danoprevir is only 1.15% without pharmacokinetic boosting, necessitating co-administration with ritonavir—a requirement not shared by all macrocyclic HCV protease inhibitors [3]. These quantitative disparities in potency, resistance barrier, and pharmacokinetic behavior render simple in-class substitution scientifically unsound for both research and clinical procurement decisions.

Quantitative Differentiation of Danoprevir from Comparator HCV NS3/4A Protease Inhibitors


Genotype-Dependent Potency: Danoprevir Demonstrates >100-Fold Higher Potency than Glecaprevir in Cross-Study Antiviral Assays

Danoprevir exhibits a pronounced genotype-dependent potency profile, with IC50 values of 0.2–0.4 nM against HCV genotypes 1a, 1b, 4, 5, and 6, and reduced potency against genotypes 2b (1.6 nM) and 3a (3.5 nM) . In a comparative in vitro antiviral assay using Vero E6 cells infected with SARS-CoV-2, macrocyclic HCV protease inhibitors showed a wide potency range, with glecaprevir exhibiting the lowest potency (EC50 >178 μM) and simeprevir the highest (EC50 15 μM); danoprevir's EC50 fell between these values, while linear inhibitors such as boceprevir and telaprevir had EC50 values of approximately 40 μM [1]. Although the assay system (SARS-CoV-2) differs from HCV replicon assays, it provides a standardized platform for cross-compound comparison of intrinsic antiviral activity among HCV protease inhibitors.

HCV protease inhibitor antiviral potency genotype specificity

Resistance-Associated Variant Susceptibility: Danoprevir Retains Partial Activity Against D168A Mutant with 153-Fold Shift, While Telaprevir Shows Improved Potency

The emergence of resistance-associated variants (RAVs) significantly impacts the clinical utility of HCV protease inhibitors. Danoprevir's susceptibility to key RAVs has been quantitatively characterized in transient replicon assays. The R155K mutation confers a 447-fold increase in EC50 (EC50 = 135 nM), while the D168A mutation results in a 153-fold increase (EC50 = 31 nM) relative to wild-type replicon [1]. In contrast, telaprevir exhibits a paradoxical improvement in potency against the D168A mutant relative to wild-type virus [2]. The resistance mechanism for danoprevir has been elucidated through molecular dynamics simulations, revealing that R155K and D168A/E mutations induce conformational changes in the S4 and extended S2 binding pockets, reducing binding affinity to the extended P2 and P4 moieties of the inhibitor [3].

drug resistance NS3 protease mutation D168A R155K

Ritonavir-Boosted Pharmacokinetics: Danoprevir Absolute Bioavailability Increases from 1.15% to 3.86% with Ritonavir Co-Administration

Danoprevir exhibits intrinsically low oral bioavailability, limiting its utility without pharmacokinetic enhancement. In a crossover study of healthy volunteers, the absolute bioavailability of danoprevir 100 mg administered orally alone was 1.15% [1]. Co-administration with ritonavir 100 mg twice daily for 10 days increased danoprevir bioavailability to 3.86%, representing a more than threefold increase [1]. At steady state (danoprevir/ritonavir 100/100 mg q12h), the observed mean Cmax,SS was 90.9 ng/mL, AUC0-τ,SS was 224 ng·h/mL, and elimination half-life (t1/2) was 2.19 hours [2]. Simulations predicted that ritonavir co-administration would increase danoprevir AUC by approximately 3.9-fold and Cmax by 3.2-fold; clinical results confirmed a 5.5-fold increase in AUC and a 3.2-fold increase in Cmax, with trough concentrations (C12h) increasing approximately 42-fold [3].

pharmacokinetics bioavailability ritonavir boosting CYP3A

Selectivity Profile: Danoprevir Demonstrates >34,000-Fold Selectivity for HCV NS3/4A Over a Panel of 53 Proteases

Danoprevir exhibits a high degree of target selectivity, a critical attribute for minimizing off-target effects in cellular and in vivo studies. The compound inhibits HCV NS3/4A protease with an IC50 of 0.29 nM, while showing no significant inhibition (IC50 >10 μM) against a panel of 53 diverse proteases . This represents a selectivity window exceeding 34,000-fold (10,000 nM / 0.29 nM). The panel includes serine proteases, cysteine proteases, aspartyl proteases, and metalloproteases, providing broad coverage of potential off-target enzymatic activities . The two-step binding mechanism involving an initial collision complex that rapidly isomerizes to a highly stable complex with a calculated complex half-life of approximately 5 hours further contributes to this selectivity [1].

selectivity off-target activity protease panel

Clinical Regimen Development: Danoprevir/Ritonavir Plus Ravidasvir Achieves High SVR Rates in HCV Genotype 1 Non-Cirrhotic Patients

Danoprevir has been evaluated in interferon-free combination regimens that inform its clinical positioning relative to other direct-acting antivirals (DAAs). A Phase 2 clinical trial (NCT03020095) evaluated the combination of ritonavir-boosted danoprevir (100 mg twice daily) plus ravidasvir (ASC16, an NS5A inhibitor, 200 mg once daily) and ribavirin for 12 weeks in treatment-naïve, non-cirrhotic Taiwanese patients with chronic HCV genotype 1 infection [1]. The combination regimen of danoprevir and ravidasvir was designed as an interferon-free, all-oral treatment, distinguishing it from earlier protease inhibitor regimens (e.g., telaprevir, boceprevir) that required co-administration with pegylated interferon [2]. A patent filing indicates that the combined use of ASC16 and ASC08 (danoprevir) produced an enhanced anti-HCV effect, with experimental results demonstrating an effective combined treatment regimen [3].

clinical trial sustained virologic response combination therapy NS5A inhibitor

Optimal Research and Procurement Applications for Danoprevir Based on Quantitative Evidence


Genotype-Specific HCV Antiviral Screening Panels

Danoprevir is optimally deployed in antiviral screening panels that require genotype-specific activity profiling. Its differential potency across HCV genotypes (0.2–0.4 nM for GT 1a/1b/4/5/6 versus 1.6–3.5 nM for GT 2b/3a) enables researchers to establish genotype-dependent inhibition benchmarks. This profile contrasts with other macrocyclic inhibitors like glecaprevir, which exhibits lower potency in cross-assay comparisons [1]. Procurement of danoprevir for genotype-specific studies should be paired with appropriate genotype-matched replicon cell lines to maximize the interpretability of potency data.

Resistance-Associated Variant (RAV) Profiling Studies

The well-characterized resistance profile of danoprevir, including 153-fold and 447-fold EC50 shifts for D168A and R155K variants respectively , makes it a valuable tool compound for RAV surveillance and mechanism-of-resistance studies. Unlike telaprevir, which exhibits improved potency against D168A mutants [1], danoprevir shows clear loss-of-potency against key variants. This differential susceptibility pattern supports its use in comparative resistance profiling experiments and in the development of next-generation inhibitors designed to overcome specific RAVs. Researchers should source danoprevir alongside RAV-containing replicon constructs for controlled resistance studies.

Pharmacokinetic Boosting and Drug-Drug Interaction (DDI) Studies

Danoprevir serves as an instructive model compound for investigating CYP3A-mediated pharmacokinetic boosting strategies. Its baseline absolute oral bioavailability of 1.15% increases to 3.86% with ritonavir co-administration, with C12h trough concentrations increasing approximately 42-fold . This pronounced dependence on CYP3A inhibition makes danoprevir a useful probe for studying hepatic uptake transporter interactions (OATP1B1, OATP1B3) and P-glycoprotein-mediated efflux [1]. Procurement for DDI or transporter studies should include ritonavir as a co-reagent to enable boosted-condition experiments.

Dual DAA Combination Studies (NS3/4A + NS5A Inhibition)

Danoprevir is clinically validated in combination with the NS5A inhibitor ravidasvir, with Phase 2 trial data supporting the interferon-free regimen for HCV genotype 1 patients . This established combination provides a research platform for investigating synergistic or additive antiviral effects between protease and NS5A inhibitors. The availability of both compounds enables mechanistic studies of dual-target inhibition, viral kinetics under combination pressure, and resistance barrier comparisons relative to single-agent treatments. Procurement of danoprevir for combination studies should be coordinated with ravidasvir sourcing to ensure matched experimental conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Danoprevir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.